molecular formula C15H17N3O3 B2449314 ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate CAS No. 1006444-16-1

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate

Cat. No.: B2449314
CAS No.: 1006444-16-1
M. Wt: 287.319
InChI Key: KYKAUQWIZZHGLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and an ethyl ester moiety attached to an N-hydroxyimino group. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with 1,3-diketones The phenyl and dimethyl groups are introduced through subsequent substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate can be compared with other pyrazole derivatives, such as:

    Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: Lacks the N-hydroxyimino group, which may result in different biological activities.

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group, which can undergo different chemical reactions compared to the ester.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl (2E)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-21-15(19)14(17-20)13-10(2)16-18(11(13)3)12-8-6-5-7-9-12/h5-9,20H,4H2,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKAUQWIZZHGLZ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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